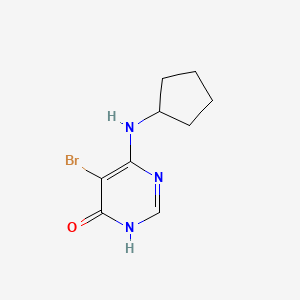

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15820757

Molecular Formula: C9H12BrN3O

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrN3O |

|---|---|

| Molecular Weight | 258.12 g/mol |

| IUPAC Name | 5-bromo-4-(cyclopentylamino)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H12BrN3O/c10-7-8(11-5-12-9(7)14)13-6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13,14) |

| Standard InChI Key | LNHKKQNDFYQFTG-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)NC2=C(C(=O)NC=N2)Br |

Introduction

Structural Features and Nomenclature

Pyrimidin-4(3H)-ones are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms and a ketone group at position 4. Substituents at positions 5 and 6 significantly influence electronic properties and biological activity. In 5-bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one, the bromine atom introduces steric bulk and electron-withdrawing effects, while the cyclopentylamino group contributes hydrophobic interactions and conformational rigidity .

The numbering system for pyrimidinones follows IUPAC guidelines, with position 1 designated as the nitrogen adjacent to the ketone. Tautomerism between the 4-oxo and 4-hydroxy forms is possible, though the oxo form typically dominates in solution .

Synthetic Pathways for Brominated Pyrimidinones

The synthesis of brominated pyrimidinones often involves halogenation at specific positions using reagents like phenytrimethylammonium tribromide or bromine in controlled conditions. For example, in the preparation of 7-bromo-2-(cyclopentylamino)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one (16), phenytrimethylammonium tribromide was employed to introduce bromine at position 7 of the thienopyrimidinone scaffold .

Table 1: Representative Bromination Reaction Conditions

| Compound | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 16 | Phenytrimethylammonium tribromide | DCM/MeOH | Room temperature | 48% |

For non-fused pyrimidinones, similar bromination strategies could be adapted, though regioselectivity may vary depending on directing groups. The cyclopentylamino moiety is typically introduced via nucleophilic substitution or palladium-catalyzed coupling reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure of pyrimidinone derivatives. Key NMR signals for related compounds include:

-

1H NMR: Protons adjacent to electron-withdrawing groups (e.g., bromine) resonate downfield. For instance, in compound 16, the cyclopentylamino group’s protons appear as multiplet signals between δ 1.45–1.80 ppm, while the ethyl group’s methyl triplet is observed at δ 1.33 ppm .

-

13C NMR: Carbon atoms bonded to bromine typically show deshielding, with signals near 100–120 ppm.

Table 2: Selected NMR Data for Analogous Compounds

| Compound | δ (1H NMR, CDCl3) | Key Assignments |

|---|---|---|

| 16 | 1.33 (t, J=7.3 Hz) | Ethyl CH3 |

| 4.10 (q, J=7.3 Hz) | Ethyl CH2 | |

| 7.61 (s) | Thieno H |

HRMS further validates molecular formulas, as seen for compound 18 ([M+H]+ = 292.1473), which aligns with its theoretical mass .

Pharmacological Relevance

Brominated pyrimidinones are explored for their inhibitory activity against phosphodiesterases (PDEs), enzymes critical in cyclic nucleotide signaling. Compound 20, a 7-bromo derivative, demonstrated potent PDE7 inhibition with single-digit nanomolar efficacy, highlighting the role of bromine in enhancing target affinity . While direct data on 5-bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one is absent, its structural similarity suggests potential bioactivity warrants further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume